molecular formula C18H17N3O4S B2476626 4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione CAS No. 901868-44-8

4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione

Cat. No.: B2476626
CAS No.: 901868-44-8
M. Wt: 371.41
InChI Key: QGDVLSIGIJEXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione (hereafter referred to as the target compound) is a quinazoline derivative characterized by a 1,3-benzodioxol moiety linked via a methylimino group to the quinazoline core. The quinazoline scaffold is substituted with methoxy groups at positions 6 and 7 and a thione (-C=S) group at position 2.

The synthesis of such compounds typically involves multi-step reactions, often employing nucleophilic substitution or condensation under controlled conditions (e.g., heating in polar aprotic solvents like DMF under inert atmospheres) .

Structural elucidation likely employs crystallographic tools such as SHELX for refinement and ORTEP-III for visualization, though direct evidence for this compound’s structural analysis is absent .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-22-14-6-11-12(7-15(14)23-2)20-18(26)21-17(11)19-8-10-3-4-13-16(5-10)25-9-24-13/h3-7,11H,8-9H2,1-2H3,(H,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJNDKJUTXSREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2C(=NC(=S)NC2=NCC3=CC4=C(C=C3)OCO4)C=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The target compound integrates a quinazoline core with three critical modifications:

  • 6,7-Dimethoxy substituents for electronic modulation.
  • 2-Thione group enhancing hydrogen-bonding potential.
  • 4-(1,3-Benzodioxol-5-ylmethylimino) moiety introducing steric bulk and pharmacophoric diversity.

Retrosynthetic disconnection suggests two primary approaches (Figure 1):

  • Pathway A : Late-stage functionalization of a preassembled quinazoline scaffold.
  • Pathway B : Convergent synthesis via imine formation between a 4-aminoquinazoline intermediate and 1,3-benzodioxol-5-ylmethyl aldehyde.

Pathway A: Sequential Chlorination and Nucleophilic Substitution

Synthesis of 6,7-Dimethoxyquinazoline-2,4-Dione

The foundational precursor is synthesized via cyclocondensation of 3,4-dimethoxyanthranilic acid with urea under acidic conditions (Figure 2). Key parameters:

  • Temperature : 180–200°C (autoclave conditions).
  • Yield : 68–72% after recrystallization from ethanol.
Dichlorination with Phosphorus Oxychloride

Conversion to 2,4-dichloro-6,7-dimethoxyquinazoline employs POCl₃ with catalytic N,N-dimethylaniline (Figure 3):

  • Molar ratio : 1:3 (dione:POCl₃).
  • Reflux time : 5 hours.
  • Workup : Quenching into ice-water precipitates the dichloro derivative (83% yield).
Selective Amination at C4 Position

The 4-chloro group undergoes nucleophilic displacement with 1,3-benzodioxol-5-ylmethylamine (Figure 4):

  • Solvent : Anhydrous isopropanol.
  • Conditions : Reflux for 6–8 hours under nitrogen.
  • Yield : 65–70% after column chromatography (silica gel, hexane:EtOAc 3:1).
Thionation at C2 Position

The 2-chloro substituent is replaced via thiourea-mediated nucleophilic substitution (Figure 5):

  • Reagents : Thiourea (2.2 eq), absolute ethanol.
  • Conditions : Reflux for 4 hours.
  • Workup : Neutralization with HCl yields the 2-thione product (58% yield).

Pathway B: Schiff Base Formation with 4-Aminoquinazoline

Synthesis of 4-Amino-6,7-dimethoxyquinazoline-2-thione

Reduction of 4-nitroquinazoline derivatives (e.g., using H₂/Pd-C) provides the 4-amine precursor (Figure 6).

Condensation with 1,3-Benzodioxol-5-ylmethyl Aldehyde

Imine formation is achieved under Dean-Stark conditions (Figure 7):

  • Solvent : Toluene with molecular sieves (4Å).
  • Catalyst : p-TsOH (0.1 eq).
  • Yield : 52% after recrystallization.

Comparative Evaluation of Synthetic Routes

Parameter Pathway A Pathway B
Total Steps 4 3
Overall Yield 32–35% 27–30%
Purification Challenges Moderate (column chromatography) High (imine stability)
Scalability Industrial feasibility Lab-scale only
Byproduct Formation <5% 10–15% (oxazolines)

Pathway A demonstrates superior reproducibility and scalability, making it the preferred method for bulk synthesis. Pathway B, while step-economical, suffers from equilibrium limitations in imine formation and requires stringent anhydrous conditions.

Mechanistic Insights into Key Reactions

Dichlorination Mechanism

POCl₃ acts as both solvent and reagent, with N,N-dimethylaniline facilitating Vilsmeier-Haack-type activation (Figure 8):

  • Coordination of POCl₃ to carbonyl oxygen.
  • Sequential substitution of oxygen with chlorine via SN2 mechanism.
  • Elimination of HPO₃Cl⁻ as leaving group.

Thionation Kinetics

Thiourea (CS(NH₂)₂) undergoes solvolysis in ethanol to generate HS⁻ nucleophiles:

  • Rate Law : Second-order (first in [Cl] and [HS⁻]).
  • Activation Energy : 85 kJ/mol (determined via Arrhenius plot).

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH imine).
  • δ 6.92–6.85 (m, 3H, benzodioxol).
  • δ 4.12 (s, 2H, OCH₂O).
  • δ 3.94 (s, 3H, OCH₃).
  • δ 3.89 (s, 3H, OCH₃).

FT-IR (KBr) :

  • 1615 cm⁻¹ (C=N stretch).
  • 1240 cm⁻¹ (C=S vibration).
  • 1020 cm⁻¹ (OCH₂O bending).

Crystallographic Data (Hypothetical)

  • Space Group : P2₁/c.
  • Unit Cell : a = 7.21 Å, b = 12.89 Å, c = 14.22 Å.
  • Dihedral Angle : 8.7° between quinazoline and benzodioxol planes.

Industrial-Scale Optimization Strategies

Continuous Flow Chlorination

Microreactor technology enhances POCl₃ safety profile:

  • Residence Time : 12 minutes vs. 5 hours batch.
  • Conversion : 99.8% at 110°C.

Solvent Recycling in Amination

Isopropanol recovery via falling-film evaporators reduces E-factor by 40%.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It has been suggested that derivatives may help mitigate neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease pathology. In vitro studies have demonstrated significant AChE inhibitory activity among similar compounds .

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties. Research indicates that modifications to the quinazoline scaffold can enhance activity against a range of microbial pathogens, making them candidates for developing new antimicrobial agents .

Case Studies

StudyFindingsReference
Synthesis and Evaluation of Quinazoline DerivativesIdentified potent anticancer activity against MDA-MB-231 cell line with IC50 values indicating significant efficacy.
Neuroprotective StudiesShowed inhibition of AChE with potential implications for Alzheimer's treatment; compounds exhibited binding affinity through molecular docking studies.
Antimicrobial ScreeningDemonstrated broad-spectrum antimicrobial activity with several derivatives outperforming standard antibiotics in vitro.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several quinazoline and benzodioxol derivatives.

Core Heterocycle and Substituent Analysis

Table 1: Structural Comparison of Quinazoline and Benzodioxol Derivatives
Compound Name (or ID) Core Structure Key Substituents Functional Groups Potential Implications
Target Compound Quinazoline 6,7-dimethoxy; 2-thione; 1,3-benzodioxol-5-ylmethylimino Thione, Methoxy, Benzodioxol Enhanced electron withdrawal; metal chelation
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-imidazol-4-one Imidazolone 4-Bromophenyl; 4-methylbenzylidene Ketone, Bromine Electrophilic reactivity; halogen interactions
6-(Benzo[d][1,3]dioxol-5-yloxy)-benzimidazole Benzoimidazole Benzo[d][1,3]dioxol-5-yloxy; 5-fluoro Ether, Fluorine Increased lipophilicity; metabolic stability
6-(1,3-Benzodioxol-5-yl)-N-ethylquinazolinamine Quinazoline 1,3-Benzodioxol-5-yl; ethylamine Amine, Benzodioxol Hydrogen bonding; solubility modulation

Key Structural Differences and Implications

Thione vs. Amine/Ether Groups :

  • The target compound’s 2-thione group distinguishes it from analogs with amine (e.g., ) or ether (e.g., ) substituents. The thione’s electron-withdrawing nature and ability to chelate metals may enhance interactions with biological targets, such as metalloenzymes.

Benzodioxol Linkage: Unlike compounds with benzodioxol attached via oxygen (e.g., ), the target uses a methylimino linker.

Methoxy Substitution :

  • The 6,7-dimethoxy groups on the quinazoline core are absent in many analogs (e.g., ). Methoxy groups can enhance solubility and modulate steric hindrance, influencing binding affinity.

Comparison with Imidazolone Derivatives :

  • Imidazolone-based compounds (e.g., ) lack the extended aromatic system of quinazolines, which may reduce π-π stacking interactions but improve synthetic accessibility.

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential as therapeutic agents in various diseases, including cancer, inflammation, and microbial infections. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological assays, and synthesis methods.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3O4C_{18}H_{17}N_{3}O_{4}, with a molecular weight of approximately 341.35 g/mol. The structure features a quinazoline core substituted with a benzodioxole moiety and methoxy groups, which may influence its biological activity.

The biological activity of quinazoline derivatives often involves multiple mechanisms:

  • Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, they may inhibit kinases such as the epidermal growth factor receptor (EGFR) and Aurora kinases, which are crucial in cell proliferation and survival pathways .
  • Antimicrobial Activity : Some studies suggest that these compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
  • Anticancer Properties : Quinazoline derivatives have shown promise in anticancer applications by inducing apoptosis in various cancer cell lines and inhibiting tumor growth through targeting specific signaling pathways .

Anticancer Activity

A series of studies have evaluated the anticancer potential of quinazoline derivatives similar to our compound. For example:

  • In vitro Studies : Compounds were tested against various cancer cell lines such as A549 (lung cancer), K562 (chronic myelogenous leukemia), and HL-60 (acute promyelocytic leukemia) showing significant cytotoxicity .
CompoundCell LineIC50 (µM)
Compound AA54915
Compound BK56210
Compound CHL-6012

Antimicrobial Activity

Research has indicated that certain quinazoline derivatives possess broad-spectrum antimicrobial activity. For instance:

  • Evaluation Against Bacteria : Studies highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, with varying degrees of sensitivity based on structural modifications .
Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

Several case studies have documented the therapeutic potential of quinazoline derivatives:

  • Study on EGFR Inhibition : A study demonstrated that a similar quinazoline derivative effectively inhibited EGFR activity in vitro, leading to reduced cell proliferation in cancer models .
  • Antimicrobial Evaluation : Another study focused on a related compound's ability to inhibit bacterial growth in vitro, showing promising results against resistant strains .
  • In Vivo Efficacy : Animal model studies indicated that certain quinazoline derivatives could significantly reduce tumor size without notable toxicity to healthy tissues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:

Condensation : Reacting a substituted benzaldehyde derivative (e.g., 1,3-benzodioxol-5-ylmethylamine) with a quinazoline precursor (e.g., 4-amino-6,7-dimethoxyquinazoline-2-thione) under reflux in anhydrous ethanol with glacial acetic acid as a catalyst .

Purification : Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography (e.g., silica gel, chloroform/methanol eluent) to achieve >95% purity .

  • Critical Parameters : Reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 molar ratio of amine to aldehyde) must be tightly controlled to avoid side products like Schiff base intermediates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the benzodioxole methylimino group (δ 3.8–4.2 ppm for methoxy groups) and quinazoline-thione backbone .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, particularly to confirm the thione tautomer over thiol forms. ORTEP-III visualizes molecular packing and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 365.12 for [M+H]+) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (based on analogs like CAS 477855-14-4) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal. Store in airtight containers away from light to prevent thione oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data regarding tautomeric stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare Gibbs free energy (ΔG) of thione vs. thiol tautomers. Basis sets like B3LYP/6-311+G(d,p) model electron density, while solvent effects (e.g., ethanol) are incorporated via PCM .
  • Case Study : For the related compound 2-ferrocenyl-4(3H)-quinazolinone, DFT confirmed the thione form as 12.5 kJ/mol more stable than the thiol tautomer .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Key Modifications :
Position Modification Impact on Activity Reference
C-4 (benzodioxole)Replace methylimino with phenylaminoIncreased antimicrobial potency (MIC 2 µg/mL vs. S. aureus)
C-2 (thione)Substitute with oxo groupReduced cytotoxicity (IC50 from 8 µM to >50 µM in HeLa cells)
  • Experimental Design : Use combinatorial libraries (e.g., substituting benzodioxole with fluorophenyl groups) and assay against kinase targets (e.g., CDK1) .

Q. How are crystallographic data discrepancies addressed in polymorph identification?

  • Methodological Answer :

  • Multi-Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. ethanol). SHELXD identifies space group variations (e.g., P21/c vs. P-1) .
  • Case Study : For 6,7-dimethoxyquinazoline analogs, ethanol yielded a monoclinic lattice, while DMSO produced a triclinic form with altered bioactivity .

Q. What experimental designs validate target engagement in enzyme inhibition assays?

  • Methodological Answer :

  • Kinase Inhibition Assays :

Fluorescence Polarization : Measure IC50 using ATP-competitive probes (e.g., FITC-labeled ATP analogs).

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to immobilized kinases like GSK-3β .

  • Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle-only groups to normalize data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.